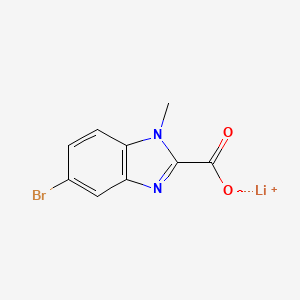![molecular formula C11H14ClN B13467726 4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13467726.png)
4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-azabicyclo[211]hexane hydrochloride is a bicyclic compound that features a unique structural framework This compound is characterized by its rigid, three-dimensional structure, which makes it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This reaction is usually carried out under controlled conditions, such as the use of potassium tert-butoxide at elevated temperatures (e.g., 65°C) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batchwise processes. This approach allows for the preparation of multigram quantities of the compound, ensuring consistency and purity . The key steps in the industrial synthesis involve optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The phenyl group and other substituents can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring or the bicyclic framework.
Scientific Research Applications
4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding sites of enzymes and receptors, influencing their activity. The phenyl group can participate in π-π interactions, while the azabicyclohexane moiety can form hydrogen bonds and other non-covalent interactions . These interactions modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.1.1]hexane: A structurally similar compound that lacks the phenyl group.
Bicyclo[2.1.1]hexane: A related compound without the nitrogen atom in the bicyclic framework.
Bicyclo[1.1.1]pentane: Another sp3-rich bicyclic compound used in medicinal chemistry.
Uniqueness
4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride stands out due to the presence of both the phenyl group and the azabicyclohexane moiety. This combination imparts unique chemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
4-phenyl-2-azabicyclo[2.1.1]hexane;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-9(5-3-1)11-6-10(7-11)12-8-11;/h1-5,10,12H,6-8H2;1H |
InChI Key |
GBTIMGYZVRROGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CN2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide](/img/structure/B13467643.png)
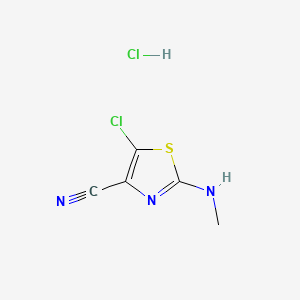
![Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13467656.png)
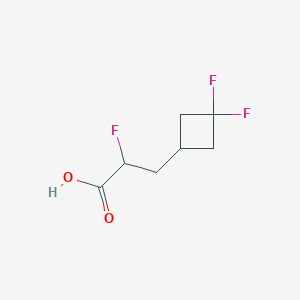
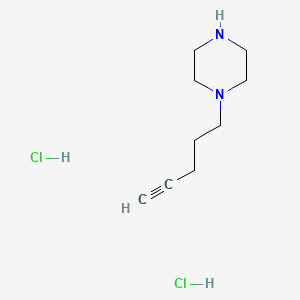
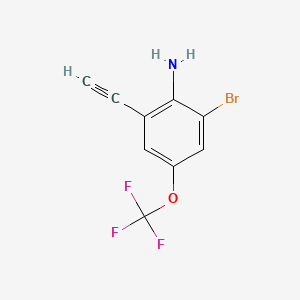
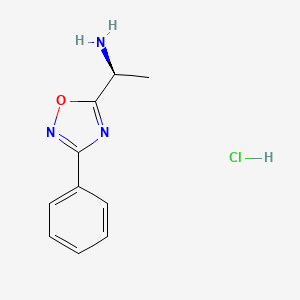
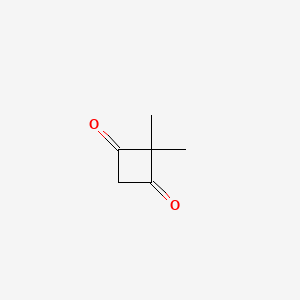
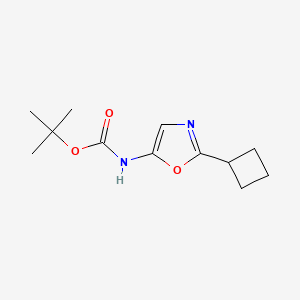

![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride](/img/structure/B13467716.png)
![N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide](/img/structure/B13467725.png)
![Tert-butyl 4-hydroxy-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13467727.png)
